molecular formula C9H14NNaO4S B12384626 sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)(2,3-13C2)propanoate

sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)(2,3-13C2)propanoate

Cat. No.: B12384626
M. Wt: 258.25 g/mol
InChI Key: QTFBHAPDJOSUQI-XQAXRQKNSA-M
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Description

Sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)(2,3-13C2)propanoate: is a complex organic compound that incorporates isotopic labeling with nitrogen-15 and carbon-13. This compound is of significant interest in various scientific fields due to its unique isotopic composition, which allows for detailed studies in metabolic pathways, reaction mechanisms, and molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)(2,3-13C2)propanoate typically involves multiple steps, starting with the preparation of isotopically labeled precursors. The key steps include:

    Preparation of Isotopically Labeled Precursors: The synthesis begins with the preparation of nitrogen-15 and carbon-13 labeled amino acids.

    Acetylation: The amino group is acetylated using acetic anhydride or acetyl chloride under controlled conditions.

    Thiol Addition: The thiol group is introduced through a nucleophilic substitution reaction with a suitable thiol reagent.

    Final Assembly: The labeled intermediates are then coupled to form the final compound, followed by purification using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize the use of expensive isotopic reagents and to ensure scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the thiol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amides or thioethers.

Scientific Research Applications

Sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)(2,3-13C2)propanoate: is used extensively in scientific research due to its isotopic labels. Some key applications include:

    Metabolic Studies: The compound is used to trace metabolic pathways in biological systems.

    Reaction Mechanism Studies: Its isotopic labels help in elucidating reaction mechanisms in organic and inorganic chemistry.

    Molecular Interaction Studies: The compound is used in NMR spectroscopy and mass spectrometry to study molecular interactions and dynamics.

    Medical Research: It is used in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets. The isotopic labels allow for detailed tracking of the compound within biological systems, providing insights into its mechanism of action. The pathways involved include:

    Enzymatic Reactions: The compound can act as a substrate or inhibitor in enzymatic reactions.

    Binding Interactions: It can bind to proteins, nucleic acids, or other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)(2,3-13C2)propanoate: is unique due to its specific isotopic labeling. Similar compounds include:

    Sodium;2-(acetylamino)-3-(2-hydroxybut-3-enylsulfanyl)propanoate: Lacks isotopic labels.

    Sodium;2-(acetyl(15N)amino)-3-(2-hydroxybutylsulfanyl)(2,3-13C2)propanoate: Similar structure but different side chain.

    Sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)propanoate: Lacks carbon-13 labeling.

The uniqueness of this compound lies in its dual isotopic labeling, which provides enhanced capabilities for detailed scientific studies.

Properties

Molecular Formula

C9H14NNaO4S

Molecular Weight

258.25 g/mol

IUPAC Name

sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)(2,3-13C2)propanoate

InChI

InChI=1S/C9H15NO4S.Na/c1-3-7(12)4-15-5-8(9(13)14)10-6(2)11;/h3,7-8,12H,1,4-5H2,2H3,(H,10,11)(H,13,14);/q;+1/p-1/i5+1,8+1,10+1;

InChI Key

QTFBHAPDJOSUQI-XQAXRQKNSA-M

Isomeric SMILES

CC(=O)[15NH][13CH]([13CH2]SCC(C=C)O)C(=O)[O-].[Na+]

Canonical SMILES

CC(=O)NC(CSCC(C=C)O)C(=O)[O-].[Na+]

Origin of Product

United States

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